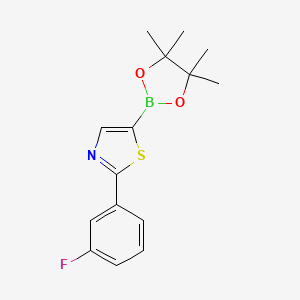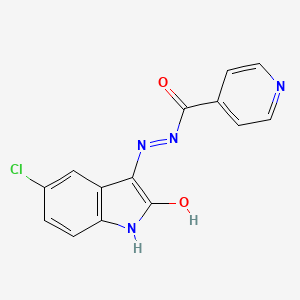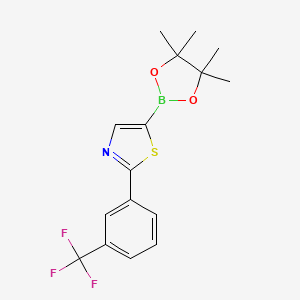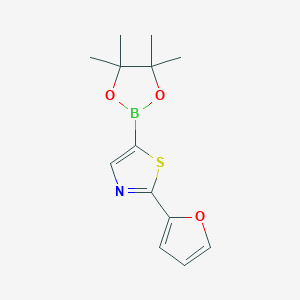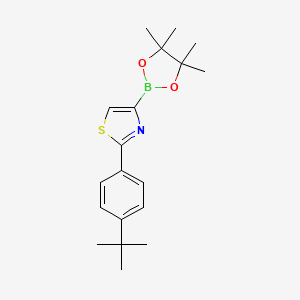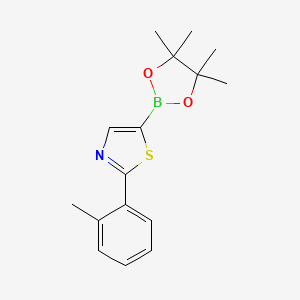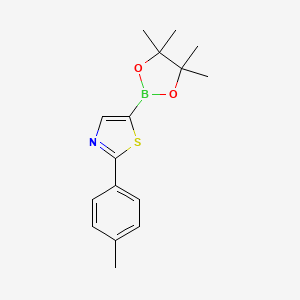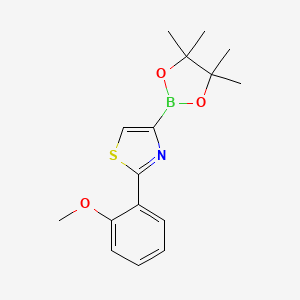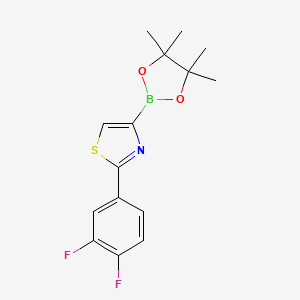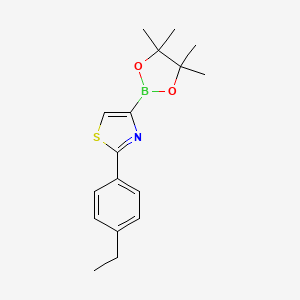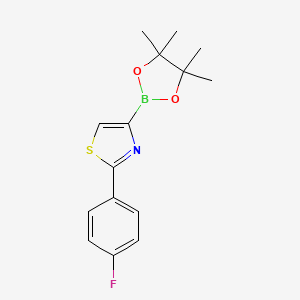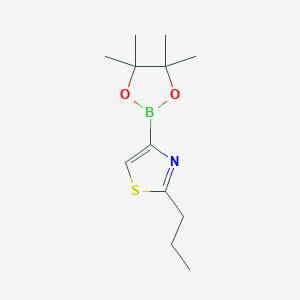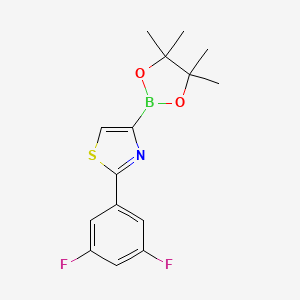
2-(3,5-Difluorophenyl)thiazole-4-boronic acid pinacol ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,5-Difluorophenyl)thiazole-4-boronic acid pinacol ester is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules . The presence of both fluorine atoms and a thiazole ring in its structure imparts unique chemical properties, making it a valuable reagent in various chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Difluorophenyl)thiazole-4-boronic acid pinacol ester typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a thioamide and an α-haloketone.
Introduction of the Boronic Acid Group: The boronic acid group is introduced via a borylation reaction, often using a palladium-catalyzed process. This step involves the reaction of the thiazole derivative with a boron reagent, such as bis(pinacolato)diboron, under suitable conditions.
Pinacol Ester Formation: The final step involves the esterification of the boronic acid with pinacol to form the pinacol ester derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency .
化学反应分析
Types of Reactions
2-(3,5-Difluorophenyl)thiazole-4-boronic acid pinacol ester undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.
Oxidation: The boronic ester can be oxidized to form the corresponding alcohol or phenol derivatives.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenol Derivatives: Formed through oxidation.
Substituted Phenyl Derivatives: Formed through nucleophilic substitution.
科学研究应用
2-(3,5-Difluorophenyl)thiazole-4-boronic acid pinacol ester has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2-(3,5-Difluorophenyl)thiazole-4-boronic acid pinacol ester primarily involves its role as a boron reagent in Suzuki-Miyaura coupling reactions. The process involves:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The final step involves the reductive elimination of the coupled product, regenerating the palladium catalyst.
相似化合物的比较
Similar Compounds
2,4-Difluorophenylboronic Acid Pinacol Ester: Similar in structure but lacks the thiazole ring.
Phenylboronic Acid Pinacol Ester: Lacks both the fluorine atoms and the thiazole ring.
3,5-Difluorophenylboronic Acid: Similar in structure but lacks the pinacol ester group.
Uniqueness
2-(3,5-Difluorophenyl)thiazole-4-boronic acid pinacol ester is unique due to the presence of both the thiazole ring and the fluorine atoms, which impart distinct chemical properties. These features enhance its reactivity and make it a valuable reagent in various chemical transformations .
属性
IUPAC Name |
2-(3,5-difluorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BF2NO2S/c1-14(2)15(3,4)21-16(20-14)12-8-22-13(19-12)9-5-10(17)7-11(18)6-9/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKWDCHXNHLIIQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)C3=CC(=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BF2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
